Tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate
Description
Tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate is a bicyclic organic compound featuring a 7-azabicyclo[2.2.1]heptane core with a bromine substituent at the 2-position and a tert-butoxycarbonyl (Boc) protecting group at the 7-position. Its molecular formula is C₁₁H₁₈BrNO₂, with a molecular weight of 276.17 g/mol . This compound serves as a key intermediate in pharmaceutical synthesis, particularly for constructing constrained amine scaffolds in drug discovery.
The bicyclo[2.2.1]heptane framework imposes rigidity, influencing the stereoelectronic properties of the molecule. The bromine atom at the 2-position provides a handle for further functionalization via nucleophilic substitution or cross-coupling reactions .
Properties
IUPAC Name |
tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNO2/c1-11(2,3)15-10(14)13-7-4-5-9(13)8(12)6-7/h7-9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOAXVAFLZHABO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824357-11-0 | |
| Record name | tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves the bromination of a suitable bicyclic precursor followed by esterification. One common method involves the reaction of 7-azabicyclo[2.2.1]heptane with bromine in the presence of a solvent like dichloromethane. The resulting bromo compound is then treated with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired ester .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, typically using reagents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the bicyclic structure can be achieved using oxidizing agents like potassium permanganate, leading to the formation of ketones or carboxylic acids.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (dichloromethane, ethanol), bases (triethylamine).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (potassium permanganate), solvents (water, acetone).
Major Products:
Substitution: Various substituted azabicycloheptane derivatives.
Reduction: De-brominated azabicycloheptane compounds.
Oxidation: Ketones or carboxylic acids derived from the azabicycloheptane structure.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Synthesis of Bioactive Compounds
Tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate serves as an important intermediate in the synthesis of various bioactive molecules. Its unique bicyclic structure allows for the introduction of diverse functional groups, making it a versatile building block in drug design.
Case Study: Synthesis of Antiviral Agents
In a study focusing on antiviral compounds, researchers utilized this compound to create derivatives with enhanced activity against viral infections. The bromine atom facilitates nucleophilic substitution reactions, allowing for the introduction of different substituents that significantly improve antiviral efficacy.
Synthetic Organic Chemistry
2.1 Reaction Mechanisms
The compound is often involved in various reaction mechanisms, such as nucleophilic substitutions and cyclization reactions. Its reactivity profile makes it suitable for constructing complex organic frameworks.
Data Table: Reaction Types Involving this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Nucleophilic Substitution | Substitution of bromine with nucleophiles | Amines, alcohols |
| Cyclization Reactions | Formation of cyclic structures from linear precursors | Various bicyclic compounds |
| Coupling Reactions | Formation of carbon-carbon bonds | Biaryl compounds |
Pharmaceutical Development
3.1 Targeted Drug Delivery Systems
Recent research has explored the use of this compound in developing targeted drug delivery systems, particularly in cancer therapy. The compound's ability to form stable complexes with certain drugs enhances their solubility and bioavailability.
Case Study: Enhanced Efficacy in Cancer Treatment
A formulation incorporating this compound demonstrated improved therapeutic outcomes in preclinical models of cancer by facilitating targeted delivery to tumor sites while minimizing systemic toxicity.
Mechanism of Action
The mechanism of action of tert-butyl 2-bromo-7-azabicyclo[221]heptane-7-carboxylate depends on its specific applicationThe compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Bicyclo[2.2.1]heptane Core
The following table compares tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate with analogs differing in substituents or functional groups:
Key Observations:
- Substituent Position : Shifting the bromine from the 2- to 7-position (e.g., tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate) alters reaction pathways due to differences in steric accessibility .
- Functional Group Replacement : Replacing bromine with an oxo group (e.g., tert-butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate) shifts reactivity from substitution to carbonyl chemistry .
- Stereochemical Impact : Endo vs. exo configurations (e.g., in bromomethyl derivatives) influence stereoselectivity in downstream reactions .
Amino and Protected Amino Derivatives
Amino-functionalized analogs are critical for medicinal chemistry. Examples include:
Key Observations:
Oxo and Hydroxy Derivatives
Oxo and hydroxy groups introduce polarity and hydrogen-bonding capabilities:
Key Observations:
Biological Activity
Tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate (TBAB) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the synthesis, biological activity, and potential applications of TBAB, supported by relevant data and case studies.
Chemical Structure and Properties
TBAB has the molecular formula and a molecular weight of approximately 276.17 g/mol. The unique structural features include a bromine atom and a tert-butyl ester group, which contribute to its chemical versatility and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 276.17 g/mol |
| CAS Number | 1824357-11-0 |
Synthesis Methods
TBAB can be synthesized using various methods, including:
- Ring-closing metathesis : This method utilizes Grubbs' catalysts to introduce the bromine atom and the tert-butyl ester functionality in a single step, making it an efficient synthetic route.
Pharmacological Properties
Recent studies suggest that TBAB may possess significant pharmacological properties, particularly as an agonist for nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for various physiological processes in the central nervous system (CNS). The compound's ability to activate alpha-7 nAChRs may provide symptomatic relief in diseases affecting the CNS .
Case Studies and Research Findings
- Agonistic Activity on nAChRs : TBAB has been investigated for its role as a precursor in developing full nAChR agonists. The activation of these receptors is linked to neuroprotective effects and cognitive enhancement, making TBAB a candidate for further research in neuropharmacology .
-
Comparative Studies : TBAB can be compared with other similar compounds to understand its unique reactivity and potential applications better. For instance:
Compound Name Structural Features Unique Aspects Tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate Bromine at a different position Different reactivity due to substitution pattern Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate Contains an oxygen atom Alters reactivity and chemical properties Tert-butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate Contains an oxo group Distinct reactivity due to carbonyl presence - Potential Applications : The unique substitution pattern of TBAB enhances its utility as an intermediate in various chemical transformations, particularly in synthesizing pharmaceuticals aimed at treating CNS disorders .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate?
- Methodological Answer : The compound is typically synthesized via multi-step routes starting from 7-azabicyclo[2.2.1]heptane derivatives. For example, bromination at the 2-position can be achieved using brominating agents like NBS (N-bromosuccinimide) under radical or electrophilic conditions. Pre-functionalization of the bicyclic scaffold (e.g., introducing the tert-butyl carbamate group) is often performed first to stabilize the amine . Platinum oxide catalysts have been used to improve yields in related syntheses, though catalyst availability and cost may limit scalability .
Q. What analytical techniques are recommended for characterizing the structure of this compound?
- Methodological Answer :
- X-ray crystallography : Essential for confirming the bicyclic framework, bromine substitution pattern, and stereochemistry .
- NMR spectroscopy : and NMR can identify the tert-butyl group (δ ~1.4 ppm for ) and bromine-induced deshielding effects. 2D NMR (e.g., COSY, NOESY) resolves stereochemical ambiguities in the bicyclic system .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., CHBrNO) and isotopic patterns for bromine .
Q. How is the stereochemical integrity of the bicyclic core maintained during functionalization?
- Methodological Answer : The rigid bicyclo[2.2.1]heptane structure inherently restricts conformational flexibility, reducing epimerization risks. However, during bromination or nucleophilic substitutions, steric guidance from the tert-butyl group directs reactivity to the exo position. Monitoring via chiral HPLC or optical rotation ensures retention of stereochemistry .
Advanced Research Questions
Q. How can computational methods predict nitrogen inversion barriers in this compound derivatives?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the transition state for nitrogen inversion. Key parameters include the CNC angle strain and pyramidalization at nitrogen. Experimental validation uses dynamic NMR to measure activation energy (ΔG‡), which correlates with computed values. For example, 7-methyl derivatives show ΔG‡ ~13.8 kcal/mol due to bicyclic strain .
Q. How do steric and electronic factors influence the rotational barriers of amide derivatives of this compound?
- Methodological Answer : Substituents on the benzoyl group (e.g., electron-withdrawing para-nitro groups) increase amide planarity and rotational barriers (ΔH‡ ~16–20 kcal/mol). Variable-temperature NMR and X-ray crystallography quantify these effects. The bicyclic scaffold’s allylic strain twists the amide bond, reducing conjugation and rotational barriers compared to monocyclic analogs .
Q. What strategies resolve contradictions in reported synthetic yields for 7-azabicyclo[2.2.1]heptane derivatives?
- Methodological Answer : Conflicting yields (e.g., 18% vs. 36% in ) arise from catalyst choice (platinum oxide vs. alternatives) and reaction scalability. Systematic optimization includes:
- Screening transition-metal catalysts (e.g., Pd/C, PtO) for hydrogenation steps.
- Adjusting solvent polarity (e.g., THF vs. ethanol) to stabilize intermediates.
- Monitoring by TLC or GC-MS to identify side products (e.g., over-reduction) .
Q. How can palladium-catalyzed cross-coupling reactions functionalize this compound?
- Methodological Answer : The bromine at C-2 serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, Pd-bisimidazol-2-ylidene complexes catalyze amination with heteroaryl halides (e.g., pyridyl bromides) at 80–100°C in toluene, yielding N-heteroaryl derivatives. Key considerations:
- Protecting the tertiary amine with the tert-butyl group prevents catalyst poisoning.
- Ligand choice (e.g., XPhos) enhances regioselectivity .
Q. What role does the bicyclic scaffold play in modulating biological activity compared to monocyclic analogs?
- Methodological Answer : The constrained geometry enhances binding affinity to targets (e.g., glutamate receptors) by pre-organizing pharmacophores. Comparative studies using molecular docking and SPR (surface plasmon resonance) reveal higher binding entropy for bicyclic vs. monocyclic analogs. For instance, bicyclic glutamic acid analogs show 10-fold higher potency due to reduced conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
